5-Chloro-2-(1H-pyrazol-4-YL)aniline
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Overview
Description
5-Chloro-2-(1H-pyrazol-4-YL)aniline: is an organic compound that features a pyrazole ring substituted with a chlorine atom and an aniline group. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both the pyrazole and aniline moieties in its structure makes it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrazol-4-YL)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydride reagents.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(1H-pyrazol-4-YL)aniline is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the preparation of ligands for coordination chemistry and catalysts for organic reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, pyrazole-based compounds are known for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1H-pyrazol-4-YL)aniline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(1H-Pyrazol-5-yl)aniline
- 5-Bromo-2-(1H-pyrazol-4-yl)aniline
- 5-Methyl-2-(1H-pyrazol-4-yl)aniline
Comparison: 5-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine is an electron-withdrawing group, which can enhance the compound’s stability and affect its interaction with biological targets. Compared to its brominated or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and industrial processes.
Properties
IUPAC Name |
5-chloro-2-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXNYKGKBGNSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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